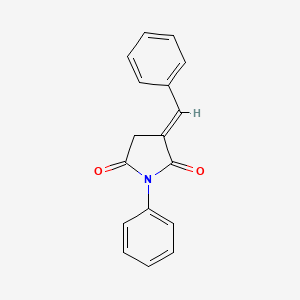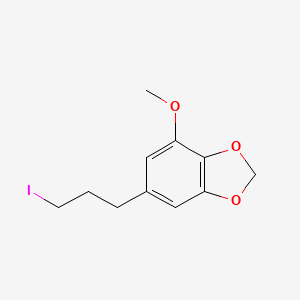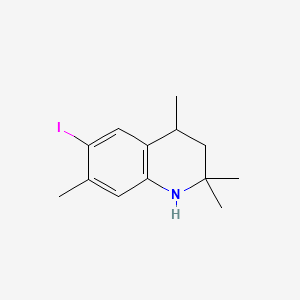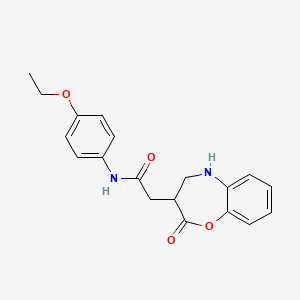
(3E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione is a compound belonging to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione typically involves the reaction of a phenyl-substituted pyrrolidine-2,5-dione with a benzylidene compound under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the pyrrolidine-2,5-dione is reacted with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
類似化合物との比較
Similar Compounds
Pyrrolidinone derivatives: These compounds share a similar pyrrolidine core structure and exhibit comparable biological activities.
Pyrrolone derivatives: These compounds also contain a five-membered ring structure and are known for their diverse pharmacological properties.
Uniqueness
(3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
(3E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H13NO2/c19-16-12-14(11-13-7-3-1-4-8-13)17(20)18(16)15-9-5-2-6-10-15/h1-11H,12H2/b14-11+ |
InChIキー |
BLLKKKICTIBOLZ-SDNWHVSQSA-N |
異性体SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)N(C1=O)C3=CC=CC=C3 |
正規SMILES |
C1C(=CC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B14940979.png)



![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
![(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941027.png)


![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)
![9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14941062.png)
![2-(Methylsulfanyl)-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14941064.png)

